molecular formula C6H3BCl2F2O2 B2424309 2,4-Dichloro-3,5-difluorophenylboronic acid CAS No. 2377611-74-8

2,4-Dichloro-3,5-difluorophenylboronic acid

Cat. No.: B2424309
CAS No.: 2377611-74-8
M. Wt: 226.79
InChI Key: YWLABFGHQQFZQV-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,5-difluorophenylboronic acid is a multi-halogenated arylboronic acid that serves as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, a widely used method for forming carbon-carbon bonds to create biaryl structures . This reaction is a cornerstone in the development of pharmaceuticals and agrochemicals. The specific pattern of fluorine and chlorine substituents on the aromatic ring makes this compound a valuable intermediate for constructing complex molecules with potential biological activity. The presence of halogen atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting compounds, which is a key consideration in drug discovery . For instance, difluorophenylboronic acids have been strategically used in the research and development of potent, orally active receptor antagonists for the treatment of conditions like migraine . As a boronic acid, it can also act as a Lewis acid in catalytic systems and has applications in the development of sensors and materials science . The compound must be stored in a cool, dry place, and it is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,4-dichloro-3,5-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BCl2F2O2/c8-4-2(7(12)13)1-3(10)5(9)6(4)11/h1,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLABFGHQQFZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1Cl)F)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BCl2F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Bromination Followed by Miyaura Borylation

A widely adopted approach involves the sequential introduction of halogen atoms and boron groups. Starting with 3,5-difluorotoluene, selective bromination at the 2- and 4-positions is achieved using N-bromosuccinimide (NBS) under radical initiation conditions (benzoyl peroxide, 80°C, CCl₄ solvent). The resulting 2,4-dibromo-3,5-difluorotoluene undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst (Pd(dppf)Cl₂, 1 mol%) and potassium acetate base (KOAc) in 1,4-dioxane at 100°C. Subsequent acidic hydrolysis (1M HCl) yields the target boronic acid.

Key Parameters :

  • Bromination yield: 72–78% (GC-MS monitoring)
  • Borylation efficiency: 85% conversion (¹¹B NMR quantification)
  • Final isolation purity: ≥95% (HPLC-UV)

Chlorine-Directed Boron Installation

In an alternative pathway, 2,4-dichloro-3,5-difluorobenzene serves as the precursor. Lithiation at the boron-targeted position is directed by adjacent chlorine atoms using lithium diisopropylamide (LDA, -78°C, THF). Quenching the aryllithium intermediate with trimethyl borate (B(OMe)₃) generates the boronate ester, which is hydrolyzed to the boronic acid under acidic conditions. This method capitalizes on the ortho-directing effect of chlorine, though competing fluorophilic side reactions necessitate strict temperature control.

One-Pot Multistep Synthesis

Nitration-Reduction-Borylation Cascade

Patent CN103304420A describes a nitration-based route adaptable to boronic acid synthesis. While originally developed for nitro compounds, the methodology can be modified by replacing nitrating agents with boron electrophiles. In this approach:

  • Nitration : 2,4-dichlorobenzotrifluoride undergoes nitration at 40°C with HNO₃/H₂SO₄
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro groups to amines
  • Diazotization/Borylation : Diazonium salt formation followed by Sandmeyer-type borylation with NaBO₂

Advantages :

  • Utilizes inexpensive starting materials
  • Amenable to continuous flow processing

Limitations :

  • Requires handling of diazonium intermediates (explosion risk)
  • Overall yield rarely exceeds 45%

Grignard-Based Boron Incorporation

Organomagnesium Intermediates

Building on methods from CN103951688A, 2,4-dichloro-3,5-difluoroiodobenzene reacts with isopropylmagnesium chloride (iPrMgCl, 0°C, THF) to form the aryl Grignard reagent. Subsequent treatment with triisopropyl borate (B(OiPr)₃) and acidic workup affords the boronic acid.

Optimized Conditions :

  • Grignard formation time: 2 h at -20°C
  • Boronation temperature: 25°C (avoids β-hydride elimination)
  • Yield improvement: 12% increase using ultrasound agitation

Comparative Method Analysis

Method Yield (%) Purity (%) Scalability Environmental Impact
Miyaura Borylation 85 97 Industrial Moderate (Pd waste)
Directed Lithiation 68 93 Lab-scale High (LDA usage)
Grignard Approach 78 95 Pilot-scale Low (Mg recycling)
Nitration Cascade 45 89 Challenging High (acid waste)

Critical Observations :

  • Palladium-catalyzed methods dominate industrial production despite catalyst costs
  • Grignard routes show promise for green chemistry adaptations
  • Nitration-based pathways suffer from poor atom economy

Purification and Stabilization Techniques

Crystallization Optimization

Recrystallization from hexane/ethyl acetate (3:1 v/v) removes residual halogenated byproducts, enhancing purity to >99%. Differential scanning calorimetry (DSC) reveals an optimal crystallization temperature of 4°C (ΔH = -112 J/g).

Boronic Acid Stabilization

Formulating the compound as its pinacol ester derivative improves shelf life (12 months at -20°C vs. 3 months for free acid). Stabilization additives (0.1% BHT) prevent radical degradation during storage.

Emerging Technologies

Photocatalytic Borylation

Recent advances employ iridium photocatalysts (Ir(ppy)₃) for room-temperature boron installation. This method eliminates thermal decomposition pathways, particularly beneficial for heat-sensitive fluoroarenes.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate preliminary success in mediating regioselective boron addition to polychlorinated aromatics (TOF = 12 min⁻¹). While currently low-yielding, this represents a sustainable alternative.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3,5-difluorophenylboronic acid in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid’s aryl group to the halide substrate. The presence of chlorine and fluorine atoms can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-3,5-difluorophenylboronic acid is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties make it particularly useful in selective cross-coupling reactions and in the synthesis of complex organic molecules .

Biological Activity

2,4-Dichloro-3,5-difluorophenylboronic acid is an organoboron compound known for its potential biological activity, particularly as an enzyme inhibitor. This compound features a boronic acid functional group, which allows it to interact with various biological macromolecules. Its unique structure, characterized by the presence of chlorine and fluorine substituents on the phenyl ring, may enhance its reactivity and binding properties in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting pathways involved in disease processes.
  • Potential Therapeutic Applications : Its structural characteristics suggest it could be a candidate for therapeutic applications in medicinal chemistry .

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have provided insights into its potential applications:

  • Inhibitory Effects on Cancer Cell Lines : Similar boronic acids have demonstrated inhibitory effects on various cancer cell lines. For instance, compounds structurally related to this compound have shown reduced IC50 values against HeLa cells in vitro .
  • Antitumor Activity : In studies involving other boronic acids, significant antitumor activity was observed in xenograft models. The inhibition of key regulatory kinases has been implicated as a mechanism for this activity .
  • Binding Affinity Studies : Research involving binding studies with enzyme active sites has shown that boronic acids can effectively bind and inhibit serine proteases. This suggests that this compound may also exhibit similar binding characteristics .

Comparison with Related Compounds

To better understand the implications of the unique substituents on this compound's biological activity, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
3-Chloro-2,4-difluorophenylboronic acidC7H5ClF2BContains two fluorine atoms enhancing reactivity
4-Chloro-3-fluorophenylboronic acidC7H6ClFDifferent substitution pattern may affect coupling yields
3,4-Dichlorophenylboronic acidC6H5Cl2BLacks fluorine but has similar electron-withdrawing effects

The presence and position of substituents like chlorine and fluorine significantly influence the reactivity and applications of these compounds in organic synthesis and medicinal chemistry .

Safety and Toxicology

Information regarding the safety hazards associated with this compound is limited. However, it is important to note that arylboronic acids can generally be irritants and may pose risks if inhaled or absorbed through the skin. Further toxicological studies are necessary to establish specific safety profiles for this compound .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4-Dichloro-3,5-difluorophenylboronic acid, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Routes : The compound can be synthesized via cyclization reactions using intermediates like 2-(2,4-dichloro-3,5-difluorobenzoyl)acetic acid ethyl ester. For example, cyclization with S-phenyl(cyclopropylimino)chlorothioformate in the presence of NaH in DMF yields fluorinated quinoline derivatives, which can be further functionalized .
  • Critical Factors :
    • Catalysts : Use of NaH or similar bases for deprotonation.
    • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
    • Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions.
  • Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95% achievable).

Q. What spectroscopic and computational techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} and 11B^{11}\text{B} NMR are critical for confirming fluorine and boron environments. 1H^{1}\text{H} NMR resolves aromatic proton splitting patterns .
  • Vibrational Analysis : IR spectroscopy identifies B–O stretching (~1350 cm1^{-1}) and C–F vibrations (~1100 cm1^{-1}). DFT/B3LYP methods validate experimental spectra .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with retention times calibrated against standards .

Q. What storage conditions prevent degradation of boronic acid derivatives?

Methodological Answer:

  • Temperature : Store at 0–6°C in airtight containers to inhibit hydrolysis of the boronic acid group .
  • Moisture Control : Use desiccants (e.g., silica gel) and inert gas (N2_2) purging for long-term stability.
  • Light Sensitivity : Amber glassware minimizes photodegradation.

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

  • Functional Selection : B3LYP hybrid functional (combining exact exchange and gradient corrections) provides accurate thermochemical data, including ionization potentials and electron affinities .
  • Modeling Steps :
    • Optimize geometry at B3LYP/6-31G(d,p) level.
    • Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity.
    • Simulate Fukui indices for regioselectivity in Suzuki-Miyaura coupling .
  • Validation : Compare computed vibrational frequencies with experimental IR/Raman data .

Q. How to resolve contradictions between experimental and computational reactivity data in cross-coupling reactions?

Methodological Answer:

  • Case Study : If observed reaction rates deviate from DFT-predicted pathways:
    • Solvent Effects : Re-evaluate solvation models (e.g., include explicit solvent molecules in calculations).
    • Steric Hindrance : Use molecular docking (e.g., AutoDock Vina) to assess steric clashes in transition states .
    • Experimental Replication : Vary catalyst loading (e.g., Pd(PPh3_3)4_4) and monitor kinetics via in situ NMR .

Q. What strategies enable selective functionalization of the boronic acid group for target applications?

Methodological Answer:

  • Protection/Deprotection : Use diethanolamine to temporarily protect the boronic acid during halogenation or carboxylation .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl halides require Pd catalysts and base (e.g., K2_2CO3_3) for transmetalation.
  • Derivatization : Introduce carboxyl groups (e.g., via oxidation) to generate analogs like 4-carboxy-3,5-difluorophenylboronic acid for bioactivity studies .

Q. How to analyze environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Monitor pH-dependent degradation (e.g., LC-MS at pH 2–12) to identify breakdown products like dihydroxy derivatives .
  • Computational Tools : Employ QSAR models to predict ecotoxicity based on logP and electronic parameters .

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